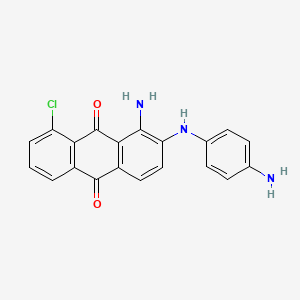![molecular formula C9H4F5NOS B13124879 7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both difluoromethoxy and trifluoromethyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating enzyme activity. The compound’s effects are mediated through its binding to target proteins, altering their function and leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Trifluoromethyl)benzo[d]thiazole: Similar in structure but lacks the difluoromethoxy group, which may result in different chemical and biological properties.
Trifluoromethyl-containing heterocycles: These compounds share the trifluoromethyl group but differ in their core structures, leading to diverse applications and reactivity.
Uniqueness
The uniqueness of 7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole lies in the combination of difluoromethoxy and trifluoromethyl groups, which confer enhanced stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H4F5NOS |
|---|---|
Poids moléculaire |
269.19 g/mol |
Nom IUPAC |
7-(difluoromethoxy)-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H4F5NOS/c10-8(11)16-5-3-1-2-4-6(5)17-7(15-4)9(12,13)14/h1-3,8H |
Clé InChI |
SYHXTRVBLQEMOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)F)SC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


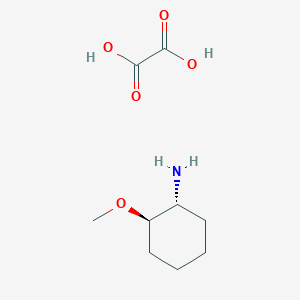
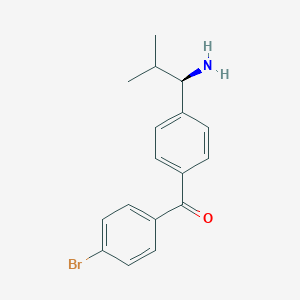
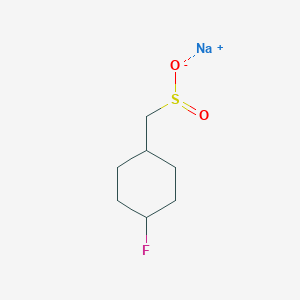
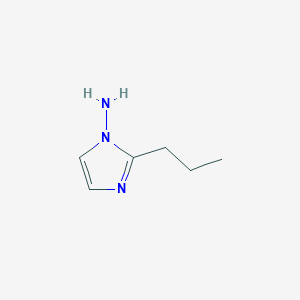

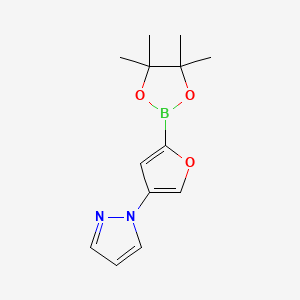
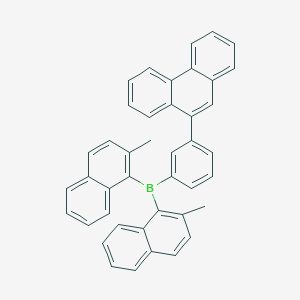
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
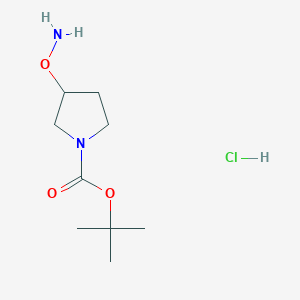
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
